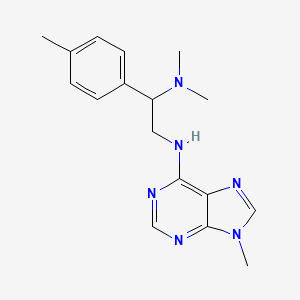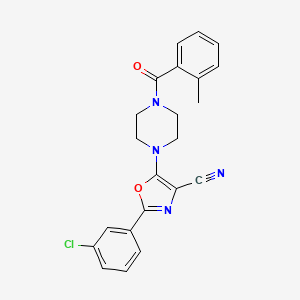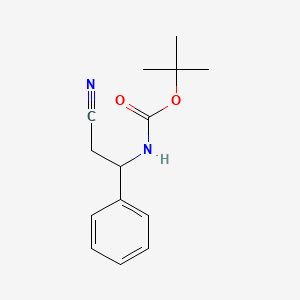
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a research chemical with the molecular formula C15H11BrN2O7 . It has a molecular weight of 411.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a benzene ring, which also carries methoxy, aldehyde, and dinitrophenoxy functional groups . The exact structure can be represented by the SMILES string: CCOC1=C (C (=CC (=C1)C=O)Br)OC2=C (C=C (C=C2) [N+] (=O) [O-]) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 127 . It has 25 heavy atoms and 7 hydrogen bond acceptors . Its exact mass is 409.97496 . It has a complexity of 495 and a XLogP3 of 3.6 .Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as nitroalkanes, aromatic aldehydes, and nitroaromatics. It is also used in the synthesis of inorganic compounds, such as metal complexes, metal-ligand complexes, and coordination compounds. Furthermore, it can be used in the synthesis of pharmaceuticals, such as antimalarials, antifungals, and antibiotics.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is based on its ability to react with certain compounds, such as aromatic aldehydes and nitroalkanes. When this compound reacts with an aromatic aldehyde, it forms a condensation product, which is this compound. Similarly, when it reacts with a nitroalkane, it forms a nitroaromatic compound.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects, as it is not a pharmaceutical or drug. Therefore, it is not known to have any effect on the body or the metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of reactions.
Zukünftige Richtungen
The future directions for 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde include further research into its synthesis and applications in chemical synthesis, inorganic chemistry, and pharmaceuticals. Additionally, further research could be conducted into its reactivity, stability, and safety. Finally, further research could be conducted into its potential use in novel applications, such as drug development, nanotechnology, and materials science.
Synthesemethoden
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is synthesized through a process known as “condensation reaction”. This process involves the reaction of an aromatic aldehyde, such as benzaldehyde, with a nitroalkane, such as 2,4-dinitrophenol, in the presence of a base, such as sodium hydroxide. The reaction produces a condensation product, which is this compound.
Eigenschaften
IUPAC Name |
3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAFTNKVGIPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)






![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)
![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)
![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
